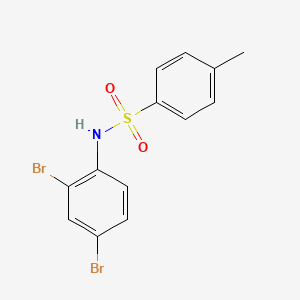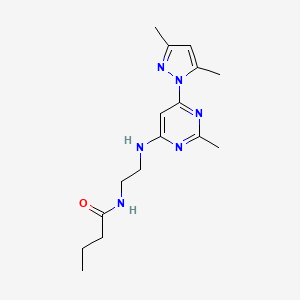![molecular formula C20H24O3S B14141935 1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene CAS No. 62384-76-3](/img/structure/B14141935.png)
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene is an organic compound that features a tert-butyl group, a phenoxy group, and a sulfonylbenzene moiety
Méthodes De Préparation
The synthesis of 1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene typically involves multiple steps. One common method includes the reaction of tert-butylbenzene with phenoxybutene under specific conditions to introduce the phenoxybut-2-enyl group. The sulfonyl group is then introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene can be compared with other similar compounds, such as:
tert-Butyl 4-phenoxyphenyl ketone: This compound shares the tert-butyl and phenoxy groups but differs in the presence of a ketone group instead of a sulfonyl group.
4-tert-Butylbenzenesulfonyl chloride: This compound has a similar sulfonylbenzene moiety but lacks the phenoxybut-2-enyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a tert-butyl group and an enyne moiety, highlighting the diversity of tert-butyl-containing compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62384-76-3 |
|---|---|
Formule moléculaire |
C20H24O3S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene |
InChI |
InChI=1S/C20H24O3S/c1-20(2,3)17-11-13-19(14-12-17)24(21,22)16-8-7-15-23-18-9-5-4-6-10-18/h4-14H,15-16H2,1-3H3/b8-7+ |
Clé InChI |
DBACVKOHPQNMAU-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C=C/COC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)

![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)



![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
